molecular formula C6H10O3 B153539 Tetrahydropyran-4-carboxylic acid CAS No. 5337-03-1

Tetrahydropyran-4-carboxylic acid

Cat. No.: B153539
CAS No.: 5337-03-1
M. Wt: 130.14 g/mol
InChI Key: AVPKHOTUOHDTLW-UHFFFAOYSA-N
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Description

Tetrahydropyran-4-carboxylic acid is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemoselective Oxidation Processes

    • Tetrahydropyran-4-carboxylic acid is involved in the chemoselective oxidation of phenyl and p-methoxyphenyl groups to carboxylic acid functions, particularly in the presence of a tetrahydropyran ring. This process uses RuCl3 and a co-oxidant for effective oxidation, showing the compound's role in complex chemical reactions (Miranda & Vasconcellos, 2004).
  • Biological Activities in Lipid A Derivatives

    • This compound derivatives have been synthesized to study their biological activities, particularly their LPS-antagonistic activities in various cell types. These derivatives have shown significant activities, demonstrating the potential biomedical applications of this compound in the development of new therapeutic agents (Watanabe et al., 2003).
  • Attractants for Cockroaches

    • Research has explored the use of tetrahydropyran esters, including those related to this compound, as attractants for cockroaches. This application could have implications in pest control and management strategies (Shanker et al., 1994).
  • Synthetic Applications in Natural Product Synthesis

    • Tetrahydropyran rings, closely related to this compound, are core units in many biologically active natural products. Their synthesis, involving C–H bond functionalization, is crucial in the development of diverse and complex natural products. This underscores the compound's role in the field of organic synthesis and natural product chemistry (Liu & Floreancig, 2010).
  • Polyester Synthesis

    • This compound derivatives are used in the synthesis of polyesters. These polyesters, characterized by their solubility and crystallinity, have potential applications in materials science, showcasing the compound's versatility in polymer chemistry (Atsumi et al., 1991).
  • Palladium-Catalyzed Functionalization

    • The compound plays a role in the selective palladium-catalyzed functionalization of piperidines and tetrahydropyrans. This application is significant in the synthesis of complex organic molecules, demonstrating the compound's utility in advanced organic synthesis techniques (Piticari et al., 2021).
  • Heterocyclic Library Assembly

    • This compound and related compounds have been utilized in the assembly of diverse heterocyclic libraries. This application is pivotal in drug discovery and the development of new therapeutic agents (Cui et al., 2012).

Safety and Hazards

Tetrahydropyran-4-carboxylic acid may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . Therefore, they are likely to continue to have a significant impact on chemical biology and drug discovery in the forthcoming decades . The development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives will continue to be an important area of research .

Properties

IUPAC Name

oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPKHOTUOHDTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968003
Record name Oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5337-03-1
Record name Tetrahydropyran-4-carboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-2H-pyran-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 4-Tetrahydropyranylcarboxylic acid
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

Methyl tetrahydro-2H-pyran-4-carboxylate (270 g, 1.87 mol) was diluted in ethanol (2 L). A 1M aqueous LiOH solution (1870 ml, 1.87 mol) was added (slight exotherm) at RT and the reaction was stirred for 3 hrs. The reaction mixture was concentrated to ca. 1 L and acidified to pH 2 with 5M HCl solution. The aqueous solution was extracted with ethyl acetate (3×600 ml) and the organic layer was dried (MgSO4) and evaporated to dryness to give a white solid (230.3 g, 94%).
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94%

Synthesis routes and methods II

Procedure details

It is known that 3-(2-hydroxyethyl)butyrolactone can be reacted with methanol to give esters of tetrahydropyran-4-carboxylic acid (EP-A-284 969). This reaction results in a mixture containing esters of tetrahydropyran-4-carboxylic acid, 3-(2-hydroxyethyl)butyrolactone, 3-(2-methoxyethyl)butyrolactone, 3-spirocyclopropylbutyrolactone, methanol, possibly water, possibly acetic acid and possibly methyl acetate, which involves problems in working up.
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Synthesis routes and methods III

Procedure details

100 parts of bottom product (7) from the first column (1) are passed into the second column (2) with 40 theoretical plates. 0.1 l of xylene (isomer mixture) is added as water entrainer and is returned (10) via line 8 and a phase separator (3) continuously into the column. With a distillate temperature of 28° C., a distillate pressure of 70 mbar and a reflux ratio of 1.6, 23 parts of overhead product (9) of the composition 80.1% by weight of water, 11.2% by weight of acetic acid, 3.3% by weight of methanol, 1.8% by weight of ester of tetrahydropyran-4-carboxylic acid and 44 parts of bottom product (12) with the composition 0.1% by weight of ester of tetrahydropyran-4-carboxylic acid, 10.7% by weight of 3-spirocyclopropylbutyrolactone, 28.9% by weight of 3-(2-methoxyethyl)butyrolactone, 6.1% by weight of 3-(2-hydroxyethyl)butyrolactone and 15.1% by weight of 3-(2-acetoxyethyl)butyrolactone are obtained. At 108° C., 33 parts of side stream (11) with the composition 99.5% by weight of ester of tetrahydropyran-4-carboxylic acid are removed at plate 27.
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Synthesis routes and methods IV

Procedure details

Dimethyl tetrahydro-4H-pyrane-4,4-dicarboxylate (4.04 g) was added to 20% hydrochloric acid (20 ml), and the mixture was heated under reflux for 19 hours. Water was added to the reaction mixture to conduct extraction with diethyl ether. After the resultant organic layer was washed with saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure. After the resultant residue was solidified with hexane, the resultant solides were collected by filtration and washed to obtain the title compound (2.63 g).
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Synthesis routes and methods V

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydropyran-4-carboxylic acid
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Tetrahydropyran-4-carboxylic acid
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Tetrahydropyran-4-carboxylic acid
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